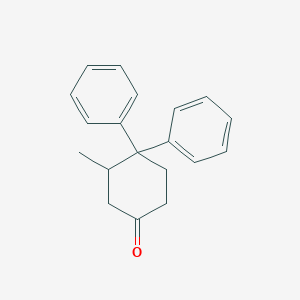![molecular formula C22H28N2O2 B14269954 4-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}butanal CAS No. 138307-38-7](/img/structure/B14269954.png)
4-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}butanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}butanal is an organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}butanal typically involves a multi-step process:
Diazotization: The starting material, 4-hexylaniline, undergoes diazotization to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-hydroxybenzaldehyde to form the azo compound.
Aldehyde Formation: The final step involves the formation of the butanal group through a formylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}butanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The azo group can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: 4-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}butanoic acid.
Reduction: 4-{4-[(4-Hexylphenyl)amino]phenoxy}butanal.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}butanal has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a dye or marker in biological assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other colorants.
Mécanisme D'action
The mechanism of action of 4-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}butanal involves its interaction with molecular targets through its functional groups. The diazenyl group can participate in electron transfer reactions, while the aldehyde group can form covalent bonds with nucleophiles. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}butanoic acid
- 4-{4-[(4-Hexylphenyl)amino]phenoxy}butanal
- 4-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}butanol
Uniqueness
4-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}butanal is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in organic synthesis and industrial applications.
Propriétés
Numéro CAS |
138307-38-7 |
|---|---|
Formule moléculaire |
C22H28N2O2 |
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
4-[4-[(4-hexylphenyl)diazenyl]phenoxy]butanal |
InChI |
InChI=1S/C22H28N2O2/c1-2-3-4-5-8-19-9-11-20(12-10-19)23-24-21-13-15-22(16-14-21)26-18-7-6-17-25/h9-17H,2-8,18H2,1H3 |
Clé InChI |
PGIMFRAENKGZKA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(3,5-Dichlorophenyl)sulfanyl]methyl}-5-methoxy-5-oxopentanoate](/img/structure/B14269879.png)

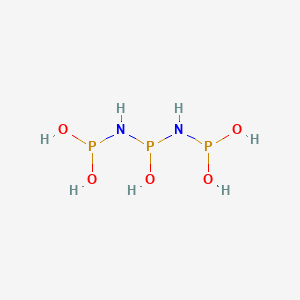
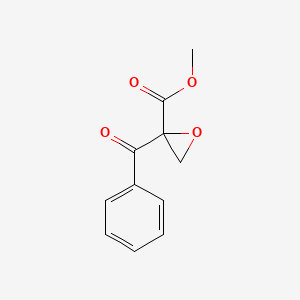
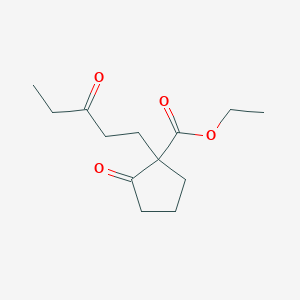
![[2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl]silanetriol](/img/structure/B14269931.png)
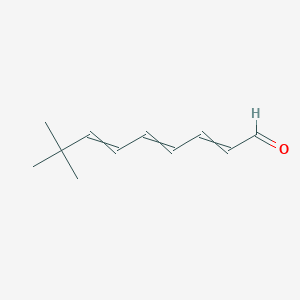

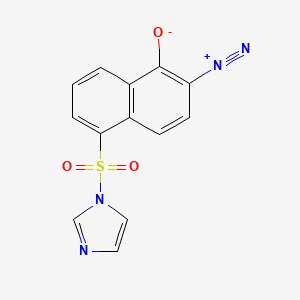
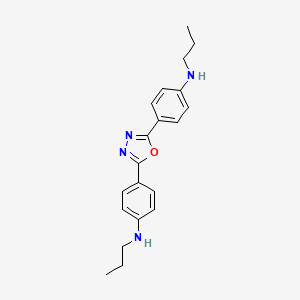
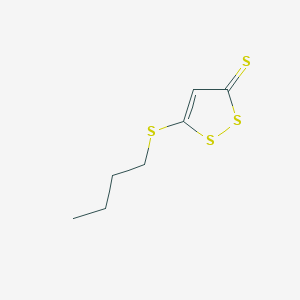
![2-[(Undecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14269990.png)
